3'-Ethyl-5-hydroxy-2',4',5',6'-tetramethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one
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Overview
Description
3’-Ethyl-5-hydroxy-2’,4’,5’,6’-tetramethyl-1,6-dihydro[1,1’-biphenyl]-3(2H)-one is a complex organic compound with a unique structure that includes multiple methyl groups and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Ethyl-5-hydroxy-2’,4’,5’,6’-tetramethyl-1,6-dihydro[1,1’-biphenyl]-3(2H)-one typically involves multiple steps, including the formation of the biphenyl core and subsequent functionalization. Common synthetic routes may include:
Formation of the Biphenyl Core: This can be achieved through Suzuki coupling reactions, where a boronic acid derivative reacts with a halogenated aromatic compound in the presence of a palladium catalyst.
Functionalization: Introduction of the ethyl, hydroxyl, and methyl groups can be carried out through various organic reactions such as Friedel-Crafts alkylation, hydroxylation, and methylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced catalytic systems to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3’-Ethyl-5-hydroxy-2’,4’,5’,6’-tetramethyl-1,6-dihydro[1,1’-biphenyl]-3(2H)-one can undergo several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or reduce other functional groups.
Substitution: Various substituents can be introduced or replaced on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3’-Ethyl-5-hydroxy-2’,4’,5’,6’-tetramethyl-1,6-dihydro[1,1’-biphenyl]-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3’-Ethyl-5-hydroxy-2’,4’,5’,6’-tetramethyl-1,6-dihydro[1,1’-biphenyl]-3(2H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The multiple methyl groups can affect the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
2’,4’,5’,6’-Tetramethyl-1,6-dihydro[1,1’-biphenyl]-3(2H)-one: Lacks the ethyl and hydroxyl groups, resulting in different reactivity and applications.
3’-Ethyl-2’,4’,5’,6’-tetramethyl-1,6-dihydro[1,1’-biphenyl]-3(2H)-one: Similar structure but without the hydroxyl group, affecting its chemical properties.
Uniqueness
The presence of the ethyl and hydroxyl groups in 3’-Ethyl-5-hydroxy-2’,4’,5’,6’-tetramethyl-1,6-dihydro[1,1’-biphenyl]-3(2H)-one makes it unique compared to other similar compounds
Properties
CAS No. |
88174-74-7 |
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Molecular Formula |
C18H24O2 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
5-(3-ethyl-2,4,5,6-tetramethylphenyl)-3-hydroxycyclohex-2-en-1-one |
InChI |
InChI=1S/C18H24O2/c1-6-17-11(3)10(2)12(4)18(13(17)5)14-7-15(19)9-16(20)8-14/h9,14,19H,6-8H2,1-5H3 |
InChI Key |
CKQQHNASUZMEMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(C(=C1C)C)C)C2CC(=CC(=O)C2)O)C |
Origin of Product |
United States |
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